molecular formula C9H11N5O2S B5488866 1,3-dimethyl-N-2-pyrimidinyl-1H-pyrazole-4-sulfonamide

1,3-dimethyl-N-2-pyrimidinyl-1H-pyrazole-4-sulfonamide

Cat. No. B5488866
M. Wt: 253.28 g/mol
InChI Key: FBNGJLLQRXHBFL-UHFFFAOYSA-N
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Description

“1,3-dimethyl-N-2-pyrimidinyl-1H-pyrazole-4-sulfonamide” is a pyrazole-sulfonamide derivative . Pyrazole-sulfonamide derivatives have been studied for their in vitro antiproliferative activities against HeLa and C6 cell lines . Some of these compounds have shown promising broad-spectrum antitumor activity .


Synthesis Analysis

Pyrazole derivatives can be synthesized from 1-(4-aminophenyl)-4-benzoyl-5-phenyl-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide . The newly synthesized sulfonamides were characterized by FT-IR, 1H NMR, 13C NMR, and elemental analyses .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be analyzed using techniques such as FT-IR, 1H NMR, 13C NMR, and elemental analyses . These techniques can provide information about the functional groups, atomic connectivity, and molecular geometry of the compound .


Chemical Reactions Analysis

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . The structural diversity of pyrazoles is due to their ability to undergo nucleophilic (at C-3 or C-5 positions) and electrophilic substitution (preferably at N-1, N-2, or C-4 positions) reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1,3-dimethyl-N-2-pyrimidinyl-1H-pyrazole-4-sulfonamide” can be analyzed using techniques such as FT-IR, 1H NMR, 13C NMR, and elemental analyses . These techniques can provide information about the functional groups, atomic connectivity, and molecular geometry of the compound .

Mechanism of Action

While the exact mechanism of action for “1,3-dimethyl-N-2-pyrimidinyl-1H-pyrazole-4-sulfonamide” is not specified in the search results, pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Future Directions

The future directions for “1,3-dimethyl-N-2-pyrimidinyl-1H-pyrazole-4-sulfonamide” could include further studies on its biological activities and potential applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Additionally, new synthetic methodologies, catalysis, and structural diversity could be explored to expand the application of this class of compounds .

properties

IUPAC Name

1,3-dimethyl-N-pyrimidin-2-ylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O2S/c1-7-8(6-14(2)12-7)17(15,16)13-9-10-4-3-5-11-9/h3-6H,1-2H3,(H,10,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBNGJLLQRXHBFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)NC2=NC=CC=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49816311
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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